molecular formula C8H15N5O B5665304 6-methoxy-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

6-methoxy-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No. B5665304
M. Wt: 197.24 g/mol
InChI Key: RTVAISZFNXQPNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "6-methoxy-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine" involves the reaction of nitroquinolines with dimethylamine solution in alcohol, which results in aminodehalogenation and nucleophilic substitution, producing quinoline proton sponges. The reduction and subsequent methylation of these compounds yield new representatives of quinoline proton sponges, demonstrating the complexity and versatility in synthesizing nitrogen-rich compounds (Dyablo et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically confirmed through techniques such as X-ray crystallography. For example, the structural elucidation of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives has been achieved, showcasing the precision of this method in determining the configuration of complex molecules (Moustafa et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving "6-methoxy-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine" and its derivatives can include nucleophilic substitution and reduction processes. These reactions not only highlight the reactivity of such compounds but also their potential as precursors for further chemical transformations (Hermon & Tshuva, 2008).

properties

IUPAC Name

6-methoxy-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-12(2)6-9-7(13(3)4)11-8(10-6)14-5/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVAISZFNXQPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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